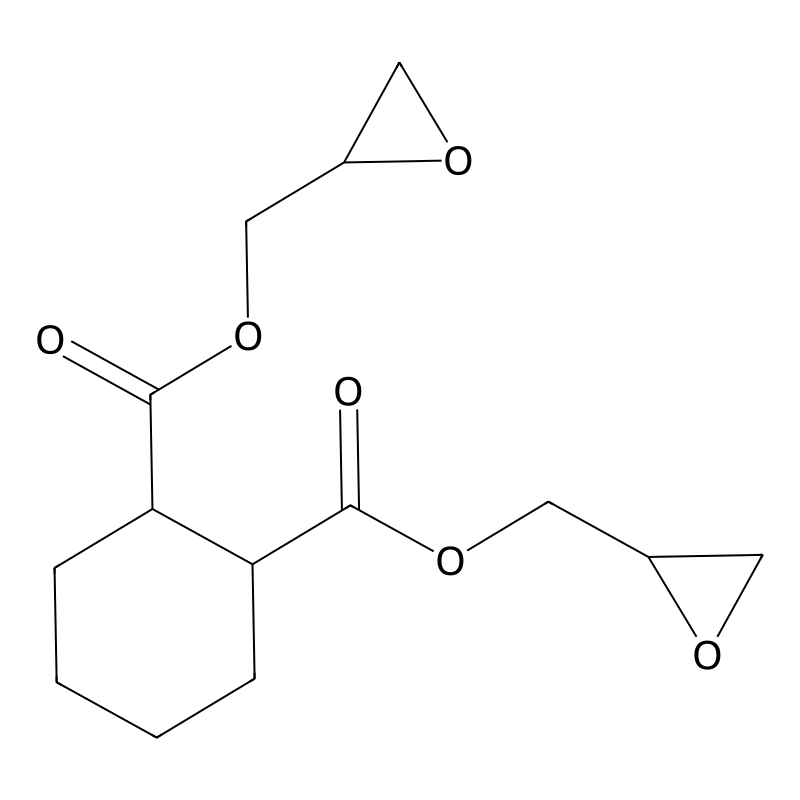Diglycidyl 1,2-cyclohexanedicarboxylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Polymer Synthesis and Crosslinking:
DGE possesses two epoxide groups (glycidyl) that can undergo reactions with other molecules containing reactive hydrogens. This property makes it a valuable component in the synthesis and crosslinking of polymers. Researchers have explored using DGE to create nanoparticles for drug delivery applications []. The epoxide groups allow DGE to covalently bond with polymers like polyethylenimine (PEI), forming a stable and efficient carrier for DNA molecules [].
Diglycidyl 1,2-cyclohexanedicarboxylate is an organic compound characterized by the molecular formula and a molecular weight of approximately 284.3 g/mol. It appears as a clear, yellow viscous liquid and is known for its applications in epoxy-based coatings and paints, primarily due to its excellent adhesive properties and chemical resistance . The compound is insoluble in water and exhibits a boiling point of 200-205 °C at 2 mm Hg, with a density of 1.22 g/mL at 25 °C .
Research indicates that diglycidyl 1,2-cyclohexanedicarboxylate may have sensitizing effects. For instance, allergic contact dermatitis has been reported in individuals exposed to cutting oils containing this compound . Its potential toxicity is classified under various hazard codes related to skin irritation and respiratory system effects .
The synthesis of diglycidyl 1,2-cyclohexanedicarboxylate typically involves the reaction of cyclohexanedicarboxylic acid with epichlorohydrin in the presence of a base catalyst. This process results in the formation of the diglycidyl ester through an epoxidation reaction. Variations in synthesis conditions can affect the yield and purity of the final product .
Diglycidyl 1,2-cyclohexanedicarboxylate is primarily utilized in:
- Epoxy Resins: It serves as a hardener or curing agent in epoxy formulations.
- Coatings: The compound is used in industrial coatings due to its durability and resistance to chemicals.
- Adhesives: Its strong bonding properties make it suitable for various adhesive applications.
- Nanoparticle Carriers: Recent studies have explored its use as a carrier for DNA in biomedical applications .
Interaction studies have shown that diglycidyl 1,2-cyclohexanedicarboxylate can form cross-linked structures when reacted with polyethylenimine nanoparticles. This property enhances its utility in drug delivery systems and other biomedical applications. The crosslinking process significantly affects the release profiles of encapsulated agents, demonstrating its potential for controlled delivery systems .
Several compounds share structural similarities with diglycidyl 1,2-cyclohexanedicarboxylate. Here are some notable comparisons:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Diglycidyl ether of bisphenol A | C_{21}H_{24}O_{4} | Widely used in adhesives and coatings; high thermal stability |
| N,N-Diglycidyl-4-glycidyloxyaniline | C_{18}H_{20}N_{2}O_{4} | Used in electronics; offers enhanced thermal properties |
| Poly(propylene glycol) diglycidyl ether | C_{15}H_{30}O_{6} | Flexible properties; used in sealants and adhesives |
| Glycerol diglycidyl ether | C_{9}H_{18}O_{5} | Biodegradable; used in environmentally friendly applications |
Diglycidyl 1,2-cyclohexanedicarboxylate stands out due to its unique cyclohexane structure which provides specific mechanical properties and reactivity profiles that differ from other glycidyl compounds. Its application as a carrier for DNA also highlights its versatility compared to more traditional epoxy compounds .
Physical Description
Liquid
XLogP3
Boiling Point
Flash Point
Density
UNII
GHS Hazard Statements
H315 (81.31%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (81.31%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (57.01%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (37.38%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
Pictograms

Irritant
Other CAS
27103-66-8
Wikipedia
General Manufacturing Information
Miscellaneous manufacturing
Paint and coating manufacturing
Petroleum lubricating oil and grease manufacturing
Plastics product manufacturing
Printing ink manufacturing
Transportation equipment manufacturing
1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester: ACTIVE
TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.
1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester, homopolymer: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).








